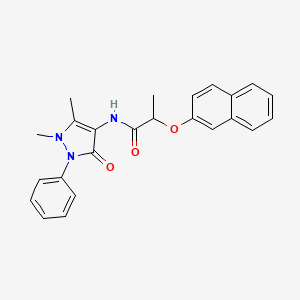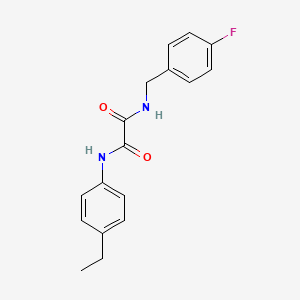![molecular formula C20H16ClNO2S B4795798 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4795798.png)
5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide
Vue d'ensemble
Description
5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide, also known as CTB, is a chemical compound with potential applications in scientific research. CTB is a benzamide derivative that has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body.
Mécanisme D'action
5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, preventing them from breaking down acetylcholine and butyrylcholine, respectively. This leads to an increase in the levels of these neurotransmitters in the synapse, which can enhance neuronal activity. 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide also binds to nicotinic acetylcholine receptors, inhibiting their activity and leading to a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
The inhibition of acetylcholinesterase and butyrylcholinesterase by 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide can lead to an increase in the levels of acetylcholine and butyrylcholine in the synapse. This can enhance neuronal activity and improve cognitive function. 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide has several advantages for use in lab experiments, including its ability to selectively inhibit certain enzymes and receptors in the body. It also has a relatively low toxicity and can be administered in a variety of ways, including injection and oral administration. However, 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to other proteins in the body.
Orientations Futures
There are several future directions for research on 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide may also have applications in the treatment of inflammation and autoimmune disorders. Further research is needed to determine the optimal dosages and administration methods for 5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide, as well as its long-term safety and efficacy.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-[2-(phenylthio)phenyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of certain enzymes and receptors in the body, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. These enzymes and receptors play important roles in the nervous system, and their inhibition can lead to changes in neurotransmitter levels and neuronal activity.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(2-phenylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S/c1-24-18-12-11-14(21)13-16(18)20(23)22-17-9-5-6-10-19(17)25-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJVQQLEAIIYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-phenylsulfanylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-ethoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4795727.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one](/img/structure/B4795731.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4795751.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4795757.png)


![3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4795773.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)
![N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4795796.png)


![3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)